Cas no 2114051-02-2 (4-Cinnolinol, 6-fluoro-3-methyl-)

4-Cinnolinol, 6-fluoro-3-methyl- 化学的及び物理的性質
名前と識別子
-
- 6-fluoro-3-methyl-1,4-dihydrocinnolin-4-one
- 6-fluoro-3-methyl-1H-cinnolin-4-one
- 4-Cinnolinol, 6-fluoro-3-methyl-
-
- インチ: 1S/C9H7FN2O/c1-5-9(13)7-4-6(10)2-3-8(7)12-11-5/h2-4H,1H3,(H,12,13)
- InChIKey: MOYHMTVFOBHCJO-UHFFFAOYSA-N
- ほほえんだ: FC1C=CC2=C(C=1)C(C(C)=NN2)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 0
- 複雑さ: 264
- トポロジー分子極性表面積: 41.5
- 疎水性パラメータ計算基準値(XlogP): 1.4
4-Cinnolinol, 6-fluoro-3-methyl- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-681514-5.0g |
6-fluoro-3-methyl-1,4-dihydrocinnolin-4-one |
2114051-02-2 | 5.0g |
$3520.0 | 2023-03-11 | ||
Enamine | EN300-681514-0.1g |
6-fluoro-3-methyl-1,4-dihydrocinnolin-4-one |
2114051-02-2 | 0.1g |
$1068.0 | 2023-03-11 | ||
Enamine | EN300-681514-0.05g |
6-fluoro-3-methyl-1,4-dihydrocinnolin-4-one |
2114051-02-2 | 0.05g |
$1020.0 | 2023-03-11 | ||
Enamine | EN300-681514-2.5g |
6-fluoro-3-methyl-1,4-dihydrocinnolin-4-one |
2114051-02-2 | 2.5g |
$2379.0 | 2023-03-11 | ||
Enamine | EN300-681514-0.25g |
6-fluoro-3-methyl-1,4-dihydrocinnolin-4-one |
2114051-02-2 | 0.25g |
$1117.0 | 2023-03-11 | ||
Enamine | EN300-681514-0.5g |
6-fluoro-3-methyl-1,4-dihydrocinnolin-4-one |
2114051-02-2 | 0.5g |
$1165.0 | 2023-03-11 | ||
Enamine | EN300-681514-10.0g |
6-fluoro-3-methyl-1,4-dihydrocinnolin-4-one |
2114051-02-2 | 10.0g |
$5221.0 | 2023-03-11 | ||
Enamine | EN300-681514-1.0g |
6-fluoro-3-methyl-1,4-dihydrocinnolin-4-one |
2114051-02-2 | 1g |
$0.0 | 2023-06-07 |
4-Cinnolinol, 6-fluoro-3-methyl- 関連文献
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Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
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Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
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Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
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Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
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Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
4-Cinnolinol, 6-fluoro-3-methyl-に関する追加情報
Introduction to 4-Cinnolinol, 6-fluoro-3-methyl- (CAS No. 2114051-02-2)
4-Cinnolinol, 6-fluoro-3-methyl-, identified by the Chemical Abstracts Service (CAS) number 2114051-02-2, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the cinnolinol class, characterized by its fused bicyclic structure consisting of a benzene ring and a pyridine ring, with additional functional groups that contribute to its unique chemical properties and biological activities.
The molecular structure of 4-Cinnolinol, 6-fluoro-3-methyl- features a fluorine atom at the 6-position and a methyl group at the 3-position of the cinnolinol core. These substituents not only influence the compound's electronic distribution but also enhance its interactions with biological targets, making it a promising candidate for further exploration in drug discovery and development. The presence of the fluorine atom, in particular, is well-documented for its ability to modulate metabolic stability and binding affinity in small molecule drugs.
In recent years, there has been a surge in research focused on developing novel therapeutic agents derived from cinnolinol derivatives. The structural framework of 4-Cinnolinol, 6-fluoro-3-methyl- provides an excellent scaffold for designing molecules with enhanced pharmacological properties. Studies have demonstrated that modifications at the 3- and 6-positions can significantly alter the compound's bioactivity, leading to potential applications in treating various diseases.
One of the most compelling aspects of 4-Cinnolinol, 6-fluoro-3-methyl- is its potential as an intermediate in the synthesis of more complex pharmacophores. Researchers have leveraged its structural features to develop derivatives with improved solubility, bioavailability, and target specificity. For instance, recent studies have highlighted its role in generating compounds with anti-inflammatory and anticancer properties. The fluorine substituent plays a crucial role in these interactions by enhancing binding affinity to proteins and enzymes involved in disease pathways.
The synthesis of 4-Cinnolinol, 6-fluoro-3-methyl- involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and fluorination techniques, have been employed to introduce the desired functional groups efficiently. These synthetic strategies not only highlight the compound's synthetic utility but also underscore the growing sophistication of modern organic chemistry in producing complex molecules.
From a pharmacological perspective, 4-Cinnolinol, 6-fluoro-3-methyl- has shown promise in preclinical studies as a lead compound for further drug development. Its ability to interact with biological targets suggests potential therapeutic applications in areas such as oncology and immunology. For example, preliminary research indicates that derivatives of this compound may inhibit key enzymes involved in tumor growth and progression. Additionally, its structural similarity to known bioactive molecules makes it an attractive candidate for structure-based drug design approaches.
The impact of 4-Cinnolinol, 6-fluoro-3-methyl- extends beyond academic research; it also holds commercial significance for pharmaceutical companies seeking novel drug candidates. The growing demand for innovative therapies has spurred interest in exploring less conventional chemical scaffolds like cinnolinol derivatives. The unique combination of structural features in 4-Cinnolinol, 6-fluoro-3-methyl-, including the fluorine and methyl substituents, positions it as a valuable asset in medicinal chemistry libraries.
As research continues to uncover new applications for 4-Cinnolinol, 6-fluoro-3-methyl-, collaborations between academic institutions and industry partners are likely to increase. These partnerships can accelerate the translation of laboratory findings into clinical candidates, bringing new treatments to patients more quickly. The compound's versatility as a starting point for drug discovery underscores its importance in modern pharmaceutical research.
In conclusion,4-Cinnolinol, 6-fluoro-3-methyl- (CAS No. 2114051-02-2) represents a significant advancement in medicinal chemistry due to its unique structural features and promising biological activities. Its role as an intermediate in synthesizing novel therapeutic agents highlights its synthetic utility and potential commercial value. As research progresses,this compound is poised to play an increasingly important role in addressing unmet medical needs across various therapeutic areas.
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